Ethyl 5-(4-fluorophenylsulfonamido)-2-methylbenzofuran-3-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Ethyl 5-(4-fluorophenylsulfonamido)-2-methylbenzofuran-3-carboxylate (CAS 518319-30-7, PubChem CID is a synthetic small molecule belonging to the benzofuran-3-carboxylate sulfonamide class, characterized by a 2-methylbenzofuran core, a C3-ethyl ester, and a C5-(4-fluorophenyl)sulfonamido substituent. Its computed physicochemical descriptors — molecular weight 377.4 g/mol, XLogP3 of 3.6, a single hydrogen bond donor, seven hydrogen bond acceptors, and six rotatable bonds — position it within a moderately lipophilic, Rule-of-Five-compliant chemical space distinct from more polar primary sulfonamide benzofurans.

Molecular Formula C18H16FNO5S
Molecular Weight 377.39
CAS No. 518319-30-7
Cat. No. B2553930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(4-fluorophenylsulfonamido)-2-methylbenzofuran-3-carboxylate
CAS518319-30-7
Molecular FormulaC18H16FNO5S
Molecular Weight377.39
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C
InChIInChI=1S/C18H16FNO5S/c1-3-24-18(21)17-11(2)25-16-9-6-13(10-15(16)17)20-26(22,23)14-7-4-12(19)5-8-14/h4-10,20H,3H2,1-2H3
InChIKeyJWGQLXDBBDHHAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(4-fluorophenylsulfonamido)-2-methylbenzofuran-3-carboxylate (CAS 518319-30-7): Structural Identity, Database Registry Status, and Procurement-Relevant Physicochemical Profile


Ethyl 5-(4-fluorophenylsulfonamido)-2-methylbenzofuran-3-carboxylate (CAS 518319-30-7, PubChem CID 7014183) is a synthetic small molecule belonging to the benzofuran-3-carboxylate sulfonamide class, characterized by a 2-methylbenzofuran core, a C3-ethyl ester, and a C5-(4-fluorophenyl)sulfonamido substituent [1]. Its computed physicochemical descriptors — molecular weight 377.4 g/mol, XLogP3 of 3.6, a single hydrogen bond donor, seven hydrogen bond acceptors, and six rotatable bonds — position it within a moderately lipophilic, Rule-of-Five-compliant chemical space distinct from more polar primary sulfonamide benzofurans . The compound has been deposited in the PubChem Substance repository and was interrogated in three high-throughput screening campaigns targeting GPR151, FBW7, and MITF, indicating its availability in commercial screening libraries and its recognition as a tractable probe for early-stage target-engagement studies .

Why Ethyl 5-(4-fluorophenylsulfonamido)-2-methylbenzofuran-3-carboxylate Cannot Be Replaced by a Generic Benzofuran Sulfonamide Analog


The target compound embodies three conjugated structural features — the 2-methylbenzofuran scaffold, the C3-ethyl ester, and the C5-(4-fluorophenyl)sulfonamido group — whose precise regiochemistry and substitution pattern dictate metabolic stability, target engagement, and lipophilicity in ways that are not transferable to common analogs. Regioisomers such as ethyl 5-(4-fluorophenylsulfonamido)-3-methylbenzofuran-2-carboxylate (CAS 1333205-74-5) place the methyl and ester groups on opposite faces of the benzofuran ring, altering both the three-dimensional conformation and the electronic distribution at the sulfonamide NH . Primary benzofuran-2-carboxamide sulfonamides described in patent WO2014205592A1 for hepatitis C (e.g., 5-bromo-2-(4-fluorophenyl)-N-methyl-6-[methyl(methylsulfonyl)amino]-1-benzofuran-3-carboxamide) differ in core substitution, sulfonamide linkage, and ester/amide character, leading to divergent solubility, permeability, and off-target profiles [1]. Furthermore, the compound’s computed XLogP3 of 3.6 and single hydrogen bond donor separate it from more polar, less membrane-permeable primary sulfonamide benzofurans (typified by hCA IX inhibitors with KIs in the low nanomolar range), making simple potency-driven interchange scientifically unsound [2].

Quantitative Differentiation Evidence for Ethyl 5-(4-fluorophenylsulfonamido)-2-methylbenzofuran-3-carboxylate Against Key Analogs


Lipophilicity Divergence (XLogP3 = 3.6) vs. Primary Sulfonamide Benzofurans: Permeability-Driven Selection Criterion

The target compound exhibits a computed XLogP3 of 3.6, placing it approximately 1.5–2.5 log units higher than primary sulfonamide benzofuran carbonic anhydrase inhibitors such as 2-methylbenzofuran sulfonamides (MBFS series) and 5-bromobenzofuran sulfonamides (BBFS series) reported by Marquès et al. (2021), whose cLogP values are estimated to range from 1.0 to 2.0 based on their more polar urea and primary sulfonamide functionalities [1]. This lipophilicity differential predicts superior passive membrane permeability for the target compound, consistent with its inclusion in cell-based phenotypic screening campaigns (GPR151, FBW7, MITF) . For procurement decisions where intracellular target access is paramount, the higher XLogP3 of 3.6 constitutes a measurable, fitness-for-purpose parameter not met by the more polar primary sulfonamide series.

Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Donor Count of 1 vs. Primary Sulfonamide Analogs: Selectivity and Solubility Implications

The target compound possesses exactly one hydrogen bond donor (the sulfonamide NH), in contrast to primary sulfonamide benzofurans (e.g., MBFS 11b, 17, BBFS 28b, 29a, 30), which bear a primary –SO₂NH₂ group contributing two HBDs [1]. The reduced HBD count of 1 is associated with attenuated aqueous solubility but concomitantly improved membrane permeability and reduced susceptibility to P-glycoprotein efflux [2]. This donor profile also eliminates one potential hydrogen-bonding interaction that primary sulfonamides use for carbonic anhydrase zinc coordination, suggesting that the target compound would not engage CA isoforms via the classical sulfonamide-zinc mechanism, thereby reducing a known off-target liability of primary sulfonamide benzofurans [1]. For users prioritizing selectivity over CA-related polypharmacology, this HBD count difference is a quantifiable structural filter.

Hydrogen bonding Selectivity Aqueous solubility

HTS Triage and Target Engagement: Three Distinct Assay Annotations vs. Uncharacterized Analogs

The target compound has been formally tested and annotated in three PubChem-registered high-throughput screening assays from The Scripps Research Institute Molecular Screening Center: a cell-based GPR151 activator assay (AID 1508602), an AlphaScreen-based FBW7 activator assay (AID 1259310), and an AlphaScreen-based MITF inhibitor assay (AID 1259374) . In contrast, the regioisomer ethyl 5-(4-fluorophenylsulfonamido)-3-methylbenzofuran-2-carboxylate (CAS 1333205-74-5) and the vast majority of commercial benzofuran-3-carboxylate sulfonamides carry no publicly curated HTS annotation in PubChem, rendering their biological relevance entirely unvalidated . The mere existence of HTS triage data for the target compound provides a procurement decision point: users gain immediate access to screening fingerprints that can guide secondary assay design, whereas uncharacterized analogs require de novo profiling investment.

High-throughput screening Target engagement GPR151 FBW7 MITF

Rotatable Bond Count and Conformational Flexibility: 6 Rotatable Bonds vs. More Rigid Benzofuran Carboxamides

The target compound possesses six rotatable bonds (ethyl ester: 3; sulfonamide linkage: 2; fluorophenyl ring: 1), conferring greater conformational flexibility than the benzofuran-3-carboxamide analogs exemplified in patent WO2014205592A1 (e.g., 5-bromo-2-(4-fluorophenyl)-N-methyl-6-[methyl(methylsulfonyl)amino]-1-benzofuran-3-carboxamide), which typically exhibit 4–5 rotatable bonds due to the replacement of the ethyl ester with a N-methyl carboxamide and the addition of a 2-(4-fluorophenyl) rigidifying substituent [1][2]. The additional rotational degree of freedom in the target compound may enhance induced-fit binding to shallow or adaptive protein pockets, though it also carries a modest entropic penalty. For medicinal chemistry campaigns optimizing ligand efficiency, the rotatable bond count of 6 represents a quantifiable molecular property that distinguishes this scaffold from more constrained benzofuran carboxamide series .

Conformational flexibility Ligand efficiency Binding entropy

Prioritized Application Scenarios for Ethyl 5-(4-fluorophenylsulfonamido)-2-methylbenzofuran-3-carboxylate Based on Differentiating Evidence


Cell-Based Phenotypic Screening for GPR151, FBW7, or MITF Pathway Modulators

The compound’s annotation in three Scripps Research Institute HTS campaigns targeting GPR151 activation, FBW7 activation, and MITF inhibition provides a ready-made screening entry point for laboratories investigating habenula-related GPCR signaling, ubiquitin ligase regulation, or melanocyte transcription factor pathways . Its XLogP3 of 3.6 and single hydrogen bond donor predict adequate cell permeability for intracellular target engagement, distinguishing it from polar primary sulfonamide benzofurans that may require prodrug strategies for cell-based assays [1]. Users can immediately proceed to confirmatory dose-response and counter-screen experiments without investing in de novo primary screening.

Chemical Probe Development for GPCR Deorphanization (GPR151/Galanin Receptor 4)

GPR151 (Galanin receptor 4, GPCR-2037) is an orphan receptor with enriched expression in the habenula complex implicated in addiction and mood disorders . The target compound’s documented screening in a cell-based GPR151 activation assay positions it as a starting scaffold for medicinal chemistry optimization toward a GPR151 chemical probe. The 4-fluorophenylsulfonamido moiety and ethyl ester provide tractable vectors for structure-activity relationship exploration [1].

Scaffold-Hopping and Patent Circumvention Around Benzofuran HCV NS5A Inhibitors

Patent WO2014205592A1 claims benzofuran-3-carboxamides as HCV NS5A inhibitors, but the target compound differs in three key substructures: C3-ethyl ester (vs. carboxamide), C5-(4-fluorophenyl)sulfonamido (vs. methylsulfonamido or other N-alkyl sulfonamides), and absence of a 2-aryl substituent . These structural differences provide a legal and chemical basis for scaffold-hopping efforts aimed at generating novel intellectual property around the benzofuran sulfonamide phenotype [1].

Reference Compound for Lipophilicity- and HBD-Controlled Property Optimization in Benzofuran Library Design

With XLogP3 = 3.6 and HBD = 1, the target compound occupies a distinct property space relative to both primary sulfonamide benzofurans (more polar, XLogP3 ≈ 1.0–2.5, HBD = 2) and highly lipophilic benzofuran carboxamides (XLogP3 > 4.0) [1]. It can serve as a property reference standard in combinatorial library design, where modulating the ester (ethyl → tert-butyl → isopropyl) or the sulfonamide N-substituent provides systematic control over lipophilicity and permeability without altering the benzofuran core [2].

Quote Request

Request a Quote for Ethyl 5-(4-fluorophenylsulfonamido)-2-methylbenzofuran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.